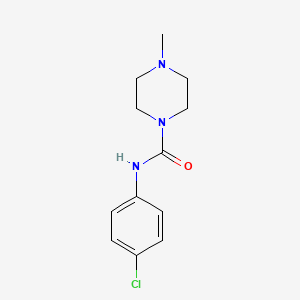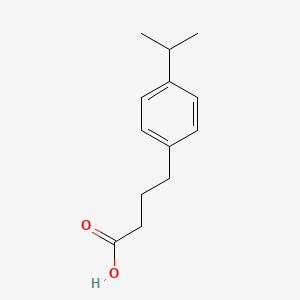
4-(4-Isopropylphenyl)butanoic acid
Vue d'ensemble
Description
4-(4-Isopropylphenyl)butanoic acid, also known as 4-(4-ISOPROPYLPHENYL)BUTANOIC ACID, is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 g/mol . The IUPAC name for this compound is 4-(4-propan-2-ylphenyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 4-(4-Isopropylphenyl)butanoic acid is 1S/C13H18O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) . This compound contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-(4-Isopropylphenyl)butanoic acid is a solid at room temperature . It has a molecular weight of 206.28 g/mol . The compound has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a topological polar surface area of 37.3 Ų .Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Tetramethyl- and Tetrahydronaphthalene Derivatives: 4-(4-Isopropylphenyl)butanoic acid is used in the synthesis of various organic compounds. For instance, it has been used to synthesize 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene through a process involving esterification and a Grignard reaction (Mane, Kadam, & Salunkhe, 1999).
Applications in Material Science
Development of Photosensitive Synthetic Ion Channels
This compound has been used in creating photosensitive synthetic ion channels. These channels can be optically gated, meaning their function can be controlled using light, which has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Creation of Functional Polystyrenes
It has been utilized in the preparation of novel functional polystyrenes containing tributyltin carboxylate moieties. These derivatives have potential application due to their unique coordination state of the tin atom (Angiolini et al., 2008).
Biochemical and Environmental Applications
- Investigation of Biotransformation Pathways: This compound has been studied for its role in the biotransformation of naphthenic acids, which are toxic and persistent environmental pollutants. Understanding the biodegradation pathways of such compounds is crucial for environmental remediation efforts (Johnson et al., 2011), (Johnson et al., 2012).
Analytical Chemistry Applications
- Solid-Phase Extraction of Acidic Herbicides: The compound is relevant in the context of solid-phase extraction methods for acidic herbicides, contributing to the development of more efficient and environmentally friendly analytical techniques (Wells & Yu, 2000).
Mécanisme D'action
While the specific mechanism of action for 4-(4-Isopropylphenyl)butanoic acid is not mentioned in the literature, related compounds like butyric acid and 4-phenylbutyric acid have been studied for their effects on the gastrointestinal immune system and their ability to prevent aggregation and retention of misfolded proteins .
Propriétés
IUPAC Name |
4-(4-propan-2-ylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUZXZDTNYSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324349 | |
| Record name | 4-(4-ISOPROPYLPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7501-37-3 | |
| Record name | 7501-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-ISOPROPYLPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060659.png)
![N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide](/img/structure/B3060661.png)
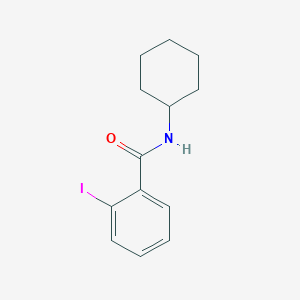
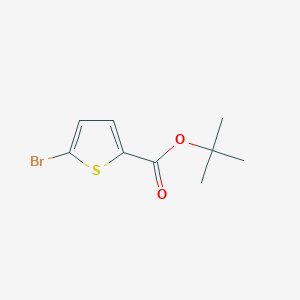


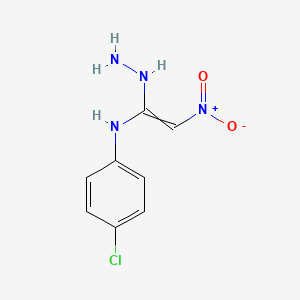
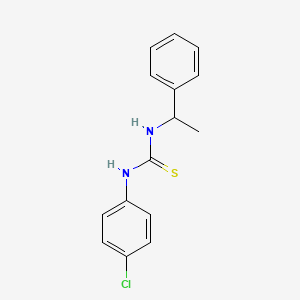
![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)
